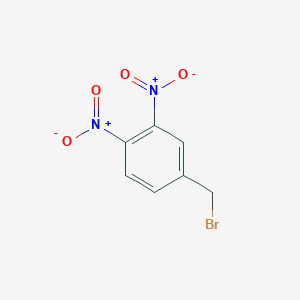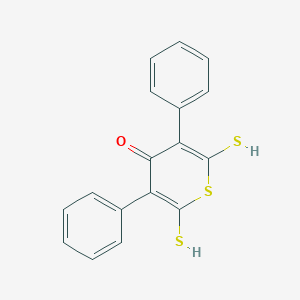
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, also known as DMDTP, is a compound that has gained significant attention in the field of scientific research due to its unique chemical properties. It is a sulfur-containing organic compound that belongs to the class of thiones and is commonly used as a chelating agent.
Mécanisme D'action
The mechanism of action of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one involves the formation of stable complexes with heavy metals. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has two thiol groups that can bind to heavy metals, forming a stable complex. This complex can then be excreted from the body through urine or feces.
Biochemical and Physiological Effects:
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the toxicity of heavy metals by chelating them and facilitating their excretion from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been shown to have anti-inflammatory properties, which can help reduce inflammation in various biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in lab experiments is its ability to chelate heavy metals. This can be useful in studying the toxicity of heavy metals and their effects on various biological systems. However, one of the limitations of using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one is its potential to interfere with other biological processes. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one can bind to other metals besides heavy metals, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in scientific research. One potential direction is the development of new chelating agents that are more effective than 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one. Another potential direction is the use of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in the treatment of heavy metal poisoning. Additionally, 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one could be used to study the effects of heavy metals on specific biological systems, such as the nervous system or the immune system.
Conclusion:
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, or 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, is a compound that has gained significant attention in the field of scientific research. It is commonly used as a chelating agent to bind heavy metals and facilitate their excretion from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While there are limitations to using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in lab experiments, it has several potential future directions for scientific research.
Méthodes De Synthèse
The synthesis of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one involves the reaction of 2,6-dichloro-3,5-diphenyl-4H-thiopyran-4-one with sodium sulfide in the presence of a suitable solvent. The reaction yields 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one as a yellow solid with a melting point of 260-262°C.
Applications De Recherche Scientifique
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been extensively used in scientific research due to its chelating properties. It is commonly used to chelate heavy metals such as mercury, lead, and arsenic. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one forms stable complexes with these metals, which can then be excreted from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has also been used to study the toxicity of heavy metals and their effects on various biological systems.
Propriétés
Numéro CAS |
1913-90-2 |
|---|---|
Nom du produit |
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one |
Formule moléculaire |
C17H12OS3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
3,5-diphenyl-2,6-bis(sulfanyl)thiopyran-4-one |
InChI |
InChI=1S/C17H12OS3/c18-15-13(11-7-3-1-4-8-11)16(19)21-17(20)14(15)12-9-5-2-6-10-12/h1-10,19-20H |
Clé InChI |
SEBANRXRDDGSFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(C2=O)C3=CC=CC=C3)S)S |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=C(C2=O)C3=CC=CC=C3)S)S |
Autres numéros CAS |
1913-90-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)

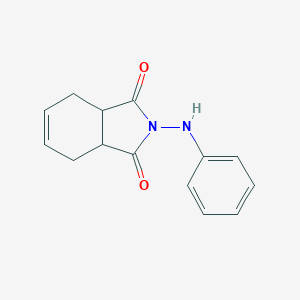
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)
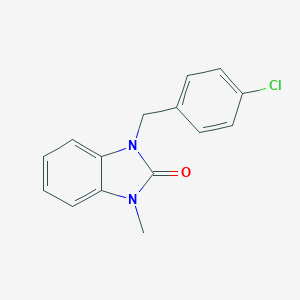
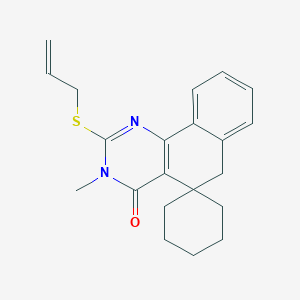
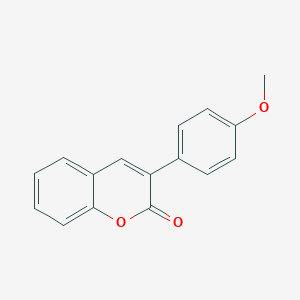

![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)

